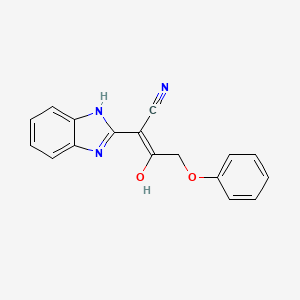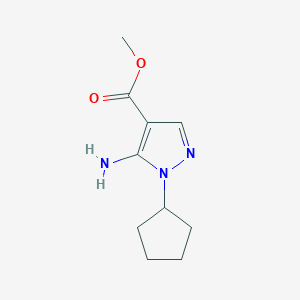![molecular formula C19H23N5O2 B2869517 2-Butyl-4-methyl-6-(2-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione CAS No. 893962-57-7](/img/no-structure.png)
2-Butyl-4-methyl-6-(2-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Butyl-4-methyl-6-(2-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione, also known as BMIPP, is a synthetic compound that has been used in scientific research for its potential applications in the field of nuclear medicine. BMIPP is a radiolabeled compound that is used to image the heart and diagnose heart disease.
作用機序
2-Butyl-4-methyl-6-(2-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione is taken up by the heart muscle and incorporated into the cell membrane. It is believed that this compound is taken up by the heart muscle in a similar way to fatty acids, which are used as a source of energy by the heart. This compound is then metabolized by the heart muscle and the radioactive decay of the compound can be detected using a gamma camera.
Biochemical and Physiological Effects:
This compound has been shown to have a high affinity for the heart muscle and is taken up by the cell membrane. It has been shown to be metabolized by the heart muscle and to be incorporated into the cell membrane. This compound has also been shown to be excreted from the body relatively quickly, which makes it a useful compound for imaging the heart.
実験室実験の利点と制限
2-Butyl-4-methyl-6-(2-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in the lab. It is also a radiolabeled compound, which makes it useful for imaging studies. However, there are also limitations to the use of this compound in lab experiments. It is a relatively expensive compound and requires specialized equipment for imaging studies.
将来の方向性
There are several future directions for the use of 2-Butyl-4-methyl-6-(2-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione in scientific research. One potential application is in the development of new imaging techniques for the diagnosis of heart disease. Another potential application is in the development of new treatments for heart disease. This compound could also be used in the development of new drugs that target the heart muscle. Overall, this compound has the potential to be a useful tool in the field of nuclear medicine and could have a significant impact on the diagnosis and treatment of heart disease.
合成法
2-Butyl-4-methyl-6-(2-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione is synthesized by reacting 2-methylbenzylamine with 2-bromo-4-methylbutyric acid to form the corresponding amide. The amide is then reacted with 2,4-dichloropyrimidine to form the intermediate, which is then reacted with potassium hydroxide to form this compound.
科学的研究の応用
2-Butyl-4-methyl-6-(2-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione is used in nuclear medicine to image the heart and diagnose heart disease. It is a radiolabeled compound that is injected into the patient and then imaged using a gamma camera. The compound is taken up by the heart muscle and can be used to identify areas of the heart that are not functioning properly.
特性
CAS番号 |
893962-57-7 |
|---|---|
分子式 |
C19H23N5O2 |
分子量 |
353.426 |
IUPAC名 |
2-butyl-4-methyl-6-(2-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C19H23N5O2/c1-4-5-10-24-17(25)15-16(21(3)19(24)26)20-18-22(11-12-23(15)18)14-9-7-6-8-13(14)2/h6-9H,4-5,10-12H2,1-3H3 |
InChIキー |
YLOYJDUYRNCGAH-UHFFFAOYSA-N |
SMILES |
CCCCN1C(=O)C2=C(N=C3N2CCN3C4=CC=CC=C4C)N(C1=O)C |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[2-(3-Azaspiro[5.5]undecan-3-yl)-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2869435.png)

![(E)-N-[(3-Cyclopropyl-2-oxo-1,3-oxazolidin-5-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2869438.png)
![N-{2-[(5-nitroquinolin-8-yl)oxy]ethyl}acetamide](/img/structure/B2869439.png)

![Methyl 2-(5-chlorothiophene-2-carboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2869441.png)


![4-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)-1,1-difluoroethyl]benzoic acid](/img/structure/B2869444.png)

![2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B2869452.png)
![(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetic acid](/img/structure/B2869455.png)
![3-allyl-8-(2-hydroxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2869456.png)